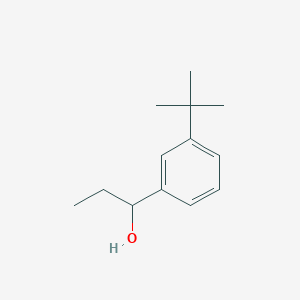

1-(3-tert-Butylphenyl)-1-propanol

Description

1-(3-tert-Butylphenyl)-1-propanol is a tertiary alcohol characterized by a propanol backbone substituted with a tert-butyl group at the meta position of the phenyl ring. The tert-butyl group (C(CH₃)₃) imparts significant steric bulk and electron-donating inductive effects, influencing the compound’s physical properties, reactivity, and applications in organic synthesis and industrial processes .

Properties

IUPAC Name |

1-(3-tert-butylphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-5-12(14)10-7-6-8-11(9-10)13(2,3)4/h6-9,12,14H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRIEPBFNNWPKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)C(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-tert-Butylphenyl)-1-propanol can be synthesized through several methods. One common approach involves the reduction of 1-(3-tert-butylphenyl)-1-propanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of 1-(3-tert-Butylphenyl)-1-propanol may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method allows for efficient large-scale production with high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-tert-Butylphenyl)-1-propanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-(3-tert-butylphenyl)-1-propanone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: Further reduction can convert it into 1-(3-tert-butylphenyl)-1-propanamine using reagents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

Substitution: Thionyl chloride or phosphorus tribromide for halogenation.

Major Products Formed:

Oxidation: 1-(3-tert-butylphenyl)-1-propanone.

Reduction: 1-(3-tert-butylphenyl)-1-propanamine.

Substitution: Various halogenated or sulfonated derivatives.

Scientific Research Applications

1-(3-tert-Butylphenyl)-1-propanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-tert-Butylphenyl)-1-propanol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cell membrane receptors, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The tert-butyl group distinguishes this compound from other phenylpropanols, such as:

- 1-Phenyl-1-propanol: Lacks substituents on the phenyl ring, resulting in lower steric hindrance and weaker electron-donating effects.

- 1-(4-Methylphenyl)-1-propanol: Contains a methyl group at the para position, offering moderate steric bulk and electron donation compared to tert-butyl .

- 1-(3-Ethylphenyl)-1-propanol: Features an ethyl group at the meta position, which is less bulky than tert-butyl but provides similar electronic effects .

- 1-(4-Fluorophenyl)-1-propanol: Incorporates an electron-withdrawing fluorine atom, increasing acidity and altering reaction pathways compared to tert-butyl derivatives .

Key Differences:

| Compound | Substituent | Steric Bulk | Electronic Effect |

|---|---|---|---|

| 1-(3-tert-Butylphenyl)-1-propanol | tert-Butyl (meta) | High | Strong electron donation |

| 1-Phenyl-1-propanol | None | Low | Neutral |

| 1-(4-Methylphenyl)-1-propanol | Methyl (para) | Moderate | Moderate electron donation |

| 1-(4-Fluorophenyl)-1-propanol | Fluorine (para) | Low | Strong electron withdrawal |

Reactivity in Ozone-Mediated Oxidation

The tert-butyl group’s steric and electronic effects influence reaction mechanisms and product distribution. Comparisons with 1-propanol and 2-propanol (non-substituted analogs) reveal:

- 1-Propanol/Ozone System: Dominant hydride transfer mechanism (∆G = −167 kJ/mol) yields propionaldehyde (60%) and propionic acid (27%) . Rate constant: 0.64 M⁻¹·s⁻¹ at pH 7 and 23°C .

- 2-Propanol/Ozone System: Higher acetone yield (87%) due to favorable H-abstraction at the secondary carbon .

- 1-(3-tert-Butylphenyl)-1-propanol: Expected to follow hydride transfer pathways, but steric hindrance from tert-butyl may reduce reaction rates compared to smaller substituents.

Physical Properties

- Boiling Point: The tert-butyl group increases molecular weight and van der Waals interactions, leading to higher boiling points than methyl or ethyl analogs. For example, 1-(3-Ethylphenyl)-1-propanol (MW 164.24 g/mol) likely has a lower boiling point than 1-(3-tert-Butylphenyl)-1-propanol (MW inferred as ~178.27 g/mol) .

- Solubility : Bulky tert-butyl groups may reduce solubility in polar solvents (e.g., water) compared to fluorine or hydroxyl-substituted analogs .

Biological Activity

1-(3-tert-Butylphenyl)-1-propanol, a compound with significant potential in various biological applications, has garnered attention for its unique structural properties and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

1-(3-tert-Butylphenyl)-1-propanol is characterized by a tert-butyl group attached to a phenyl ring, which is further connected to a propanol moiety. This structure contributes to its lipophilicity and ability to interact with biological membranes.

Mechanisms of Biological Activity

The biological activity of 1-(3-tert-Butylphenyl)-1-propanol can be attributed to several mechanisms:

- Antioxidant Properties : Research indicates that derivatives of propanol, including this compound, exhibit antioxidant activity. This property is essential for protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders .

- Enzyme Inhibition : Studies have shown that certain derivatives can inhibit enzymes such as acetylcholinesterase (AChE). For instance, related compounds have demonstrated competitive inhibition against AChE, suggesting potential applications in treating conditions like Alzheimer's disease .

- Cell Signaling Modulation : The compound may influence cell signaling pathways by interacting with specific receptors or enzymes, thereby modulating cellular responses.

Antioxidant Activity

A study highlighted the effectiveness of propanol derivatives in reducing oxidative stress markers in various cell lines. The antioxidant capacity was assessed using assays measuring the ability to scavenge free radicals and prevent lipid peroxidation. The results indicated that 1-(3-tert-Butylphenyl)-1-propanol significantly reduced oxidative damage in cultured cells .

Enzyme Inhibition

Kinetic studies on related compounds revealed that 1-(3-tert-Butylphenyl)-1-propanol possesses inhibitory effects on AChE. The inhibition was characterized as competitive, with calculated inhibition constants (Ki) indicating high potency. These findings suggest that the compound could be developed into a therapeutic agent for neurodegenerative diseases where AChE inhibition is beneficial .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 1-(3-tert-Butylphenyl)-1-propanol | Antioxidant, AChE inhibitor | Scavenging free radicals, competitive inhibition |

| 1-(4-tert-Butylphenyl)-2-butanol | Mild antioxidant | Free radical scavenging |

| 2-(3-tert-Butylphenyl)-ethanol | Moderate AChE inhibitor | Competitive inhibition |

Therapeutic Applications

Given its biological activities, 1-(3-tert-Butylphenyl)-1-propanol has potential applications in:

- Neuroprotection : Due to its AChE inhibitory properties, it may serve as a candidate for developing treatments for Alzheimer's disease.

- Cosmetic Formulations : Its antioxidant properties make it suitable for inclusion in skincare products aimed at reducing oxidative damage to skin cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.